



# **Application Notes and Protocols for Flow Cytometry Analysis of ADG206-Treated Cells**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AFG206   |           |
| Cat. No.:            | B1684540 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ADG206 is an investigational, masked, Fc-enhanced agonistic monoclonal antibody that targets CD137 (also known as 4-1BB), a costimulatory receptor primarily expressed on activated T cells and natural killer (NK) cells.[1][2] Its mechanism of action involves the selective activation of CD137 in the tumor microenvironment, leading to enhanced T-cell proliferation, survival, and cytotoxic activity, thereby promoting an anti-tumor immune response. [1][3] The "masked" design of ADG206 is intended to minimize systemic toxicities by restricting its activity to the tumor site.[2] Flow cytometry is an indispensable tool for characterizing the cellular effects of ADG206, enabling detailed analysis of immune cell activation, proliferation, and effector functions.[4][5]

These application notes provide detailed protocols for the flow cytometric analysis of cells treated with ADG206, focusing on immunophenotyping of T-cell activation, cell cycle analysis, and apoptosis assessment.

### **Data Presentation**

The following tables summarize hypothetical quantitative data from flow cytometry experiments assessing the effects of ADG206 on a co-culture of tumor cells and peripheral blood mononuclear cells (PBMCs).



Table 1: Immunophenotyping of T-Cell Activation Markers

| Treatment         | Cell Population | % CD69+    | % CD25+    |
|-------------------|-----------------|------------|------------|
| Untreated Control | CD4+ T-cells    | 5.2 ± 1.1  | 8.3 ± 1.5  |
| CD8+ T-cells      | 4.8 ± 0.9       | 7.5 ± 1.2  |            |
| Isotype Control   | CD4+ T-cells    | 5.5 ± 1.3  | 8.1 ± 1.7  |
| CD8+ T-cells      | 5.1 ± 1.0       | 7.9 ± 1.4  |            |
| ADG206 (1 μg/mL)  | CD4+ T-cells    | 25.7 ± 3.2 | 30.1 ± 4.5 |
| CD8+ T-cells      | 35.4 ± 4.1      | 42.8 ± 5.3 |            |

Table 2: Analysis of T-Cell Proliferation

| Treatment         | Cell Population | % Ki-67+   |
|-------------------|-----------------|------------|
| Untreated Control | CD4+ T-cells    | 2.1 ± 0.5  |
| CD8+ T-cells      | 2.5 ± 0.7       |            |
| Isotype Control   | CD4+ T-cells    | 2.3 ± 0.6  |
| CD8+ T-cells      | 2.8 ± 0.8       |            |
| ADG206 (1 μg/mL)  | CD4+ T-cells    | 15.8 ± 2.5 |
| CD8+ T-cells      | 22.1 ± 3.1      |            |

Table 3: Apoptosis of Tumor Cells in Co-culture

| Untreated Control 8.2 ± 1.5      |  |
|----------------------------------|--|
| Jack was Control                 |  |
| Isotype Control 8.5 ± 1.7        |  |
| ADG206 (1 $\mu$ g/mL) 35.6 ± 4.8 |  |



# Experimental Protocols Cell Culture and ADG206 Treatment

This protocol describes the co-culture of tumor cells and PBMCs for evaluating the immunomodulatory effects of ADG206.

#### Materials:

- Target tumor cell line (e.g., MC-38, CT26)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
- ADG206 antibody
- Isotype control antibody
- Cell culture plates (96-well, 24-well, or 6-well)
- Incubator (37°C, 5% CO2)

#### Procedure:

- Seed target tumor cells in a 24-well plate at a density of 1 x 10<sup>5</sup> cells/well and allow them to adhere overnight.
- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- The following day, remove the culture medium from the tumor cells and add 5 x 10^5 PBMCs to each well.
- Add ADG206 or an isotype control antibody to the desired final concentration (e.g., 1 μg/mL).
   Include an untreated control well.
- Co-culture the cells for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

# **Immunophenotyping of T-Cell Activation**



This protocol details the staining of cell surface markers to identify and characterize activated T-cell populations.

#### Materials:

- ADG206-treated co-culture cells
- FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
- Fluorochrome-conjugated antibodies:
  - Anti-human CD3
  - Anti-human CD4
  - Anti-human CD8
  - Anti-human CD69
  - Anti-human CD25
- Fixable Viability Dye
- 96-well V-bottom plate
- Centrifuge
- Flow cytometer

#### Procedure:

- Harvest cells from the co-culture plate and transfer to a 96-well V-bottom plate.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in 100 μL of FACS buffer containing the fixable viability dye and incubate for 20 minutes at 4°C, protected from light.
- Wash the cells with 200 μL of FACS buffer, centrifuge, and discard the supernatant.



- Resuspend the cell pellet in 50 μL of FACS buffer containing the antibody cocktail (anti-CD3, -CD4, -CD8, -CD69, -CD25).
- Incubate for 30 minutes at 4°C, protected from light.
- Wash the cells twice with 200 μL of FACS buffer.
- Resuspend the final cell pellet in 200 μL of FACS buffer for flow cytometry analysis.

## **Intracellular Staining for Proliferation (Ki-67)**

This protocol is for the detection of the nuclear proliferation marker Ki-67.

#### Materials:

- ADG206-treated co-culture cells stained for surface markers (from the immunophenotyping protocol)
- Fixation/Permeabilization Buffer
- Permeabilization Buffer
- Fluorochrome-conjugated anti-human Ki-67 antibody
- FACS buffer

#### Procedure:

- Following surface staining (step 7 of the immunophenotyping protocol), resuspend the cells in 100 μL of Fixation/Permeabilization buffer.
- Incubate for 30 minutes at 4°C, protected from light.
- Wash the cells twice with 200 µL of Permeabilization Buffer.
- Resuspend the cell pellet in 50  $\mu$ L of Permeabilization Buffer containing the anti-Ki-67 antibody.
- Incubate for 30 minutes at 4°C, protected from light.



- Wash the cells twice with 200 μL of Permeabilization Buffer.
- Resuspend the final cell pellet in 200 μL of FACS buffer for flow cytometry analysis.

## **Apoptosis Assay (Annexin V/Propidium Iodide)**

This protocol is for the detection of apoptosis in tumor cells.

#### Materials:

- ADG206-treated co-culture cells
- Annexin V Binding Buffer
- Fluorochrome-conjugated Annexin V
- Propidium Iodide (PI) staining solution
- Fluorochrome-conjugated antibody against a tumor-specific marker (to distinguish from PBMCs)
- · FACS buffer

#### Procedure:

- Harvest cells from the co-culture and wash once with cold PBS.
- Resuspend the cells in 100 μL of Annexin V Binding Buffer.
- Add the anti-tumor specific marker antibody and incubate for 20 minutes at 4°C.
- Wash the cells with 1 mL of Annexin V Binding Buffer.
- Resuspend the cells in 100 μL of Annexin V Binding Buffer.
- Add 5  $\mu$ L of fluorochrome-conjugated Annexin V and 5  $\mu$ L of PI staining solution.
- Incubate for 15 minutes at room temperature in the dark.



 $\bullet\,$  Add 400  $\mu L$  of Annexin V Binding Buffer and analyze immediately by flow cytometry.

# **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of ADG206 in the tumor microenvironment.





Click to download full resolution via product page

Caption: Experimental workflow for flow cytometry analysis of ADG206-treated cells.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. netshare.adagene.com [netshare.adagene.com]
- 3. Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Analysis for Therapeutic Antibodies | KCAS Bio [kcasbio.com]
- 5. rapidnovor.com [rapidnovor.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis of ADG206-Treated Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684540#flow-cytometry-analysis-of-afg206-treated-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com